4-Methylphenyl beta-D-galactopyranoside chemical structure and properties
4-Methylphenyl beta-D-galactopyranoside chemical structure and properties
Technical Monograph: 4-Methylphenyl -D-Galactopyranoside
A Mechanistic Probe for Glycosidase Transition States and Hydrophobic Subsites
Executive Summary
4-Methylphenyl
This physicochemical distinction makes it an indispensable tool for constructing Brønsted plots to analyze the transition state of glycosidases (e.g., E. coli LacZ). By forcing the enzyme to work against a poorer leaving group, researchers can isolate the bond-breaking step (glycosylation) from the product-release step, providing a window into the enzyme's catalytic efficiency that "fast" substrates like ONPG cannot reveal.
Structural & Physicochemical Characterization
This compound consists of a D-galactose moiety linked via a
Table 1: Chemical Identity & Properties
| Property | Data | Notes |
| IUPAC Name | 4-Methylphenyl | Often referred to as p-Tolyl |
| Chemical Formula | ||
| Molecular Weight | 270.28 g/mol | |
| Precursor CAS | 3520-64-7 | Refers to the tetra-O-acetyl derivative (commercial starting point) |
| Aglycone pKa | 10.26 | p-Cresol; significantly higher than p-nitrophenol (7.1) |
| Solubility | Water (moderate), Methanol (high) | Requires co-solvent (DMSO) for high conc. stocks |
| Detection | UV Absorbance ( | Non-chromogenic in visible spectrum |
Synthesis & Purification Strategy
Commercial availability of the free glycoside is limited. The standard research protocol involves the deprotection of the commercially available peracetylated precursor.
2.1 Synthesis Workflow (Zemplén Deacetylation)
The most reliable route uses the Zemplén method (sodium methoxide in methanol) to remove the acetyl groups from 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-
Figure 1: Zemplén deacetylation pathway for the synthesis of the target compound from its stable peracetylated precursor.
2.2 Critical Technical Note: Monitoring
Unlike ONPG synthesis, this reaction does not produce a color change. Progress must be monitored by Thin Layer Chromatography (TLC) using Ethyl Acetate:Methanol (5:1) as the mobile phase. The product will be significantly more polar (lower
Mechanistic Enzymology: The "Slow" Substrate Advantage
The primary value of 4-methylphenyl
3.1 The Brønsted Relationship
Enzymatic hydrolysis of aryl galactosides proceeds in two main steps:
-
Glycosylation (
): The enzyme nucleophile attacks, the aglycone leaves, and a galactosyl-enzyme intermediate forms. -
Degalactosylation (
): Water attacks the intermediate, releasing galactose.
For "good" substrates like ONPG (leaving group pKa ~7),
Why this matters:
By comparing
Figure 2: Kinetic bottleneck shift. Using 4-methylphenyl galactoside shifts the rate-limiting step to the initial glycosylation event, allowing direct probing of the bond-breaking mechanism.
Experimental Protocol: Kinetic Assay (UV-Difference)
Since p-cresol is not visible to the naked eye, a standard colorimetric assay (like the Miller Assay) will fail. You must use UV spectrophotometry.
Materials
-
Buffer: 50 mM Sodium Phosphate, 1 mM
, pH 7.0 (Z-buffer without -mercaptoethanol is preferred to reduce background absorbance). -
Enzyme: Purified
-Galactosidase (approx 1-5 nM final concentration). -
Substrate: 4-Methylphenyl
-D-galactopyranoside (10 mM stock in buffer; use 5% DMSO if solubility is an issue).
Protocol Steps
-
Baseline Correction: The substrate itself absorbs in the UV range. You must run a "Substrate Only" blank or use a double-beam spectrophotometer with substrate in the reference cell.
-
Wavelength Selection: p-Cresol has an absorbance maximum at 278 nm. However, the galactoside also absorbs here.
-
Technique: Use Difference Spectroscopy . The
(difference in extinction coefficient between product and substrate) at 280-285 nm is typically used. -
Alternative: Use HPLC (C18 column, Methanol/Water gradient) to physically separate and quantify the released p-cresol.
-
-
Reaction:
-
Mix 900
L Buffer + 100 L Substrate Stock. -
Incubate at 25°C or 37°C.
-
Add Enzyme to initiate.
-
Monitor
over 10 minutes.
-
-
Calculation:
(Note: Determine experimentally by hydrolyzing a known concentration of substrate completely with excess enzyme).
References
-
Sinnott, M. L. (1990). Catalytic mechanism of enzymatic glycosyl transfer. Chemical Reviews. Link
- Context: Foundational review on glycosidase mechanisms, detailing the use of aryl glycosides and Brønsted plots.
-
Wallenfels, K., & Weil, R. (1972).
-Galactosidase.[1][2][3][4][5] In The Enzymes (Vol. 7, pp. 617-663). Academic Press. Link- Context: The definitive monograph on E.
-
Sigma-Aldrich. (2024). Product Specification: 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-D-galactopyranoside.Link- Context: Source for the commercially available precursor (CAS 3520-64-7).
-
Juers, D. H., et al. (2012). Structure and mechanism of
-galactosidase.[2][6] Protein Science. Link- Context: Modern structural analysis of the active site, explaining the role of hydrophobic interactions with the aglycone.
Sources
- 1. 4-Methylumbelliferyl-beta-D-galactopyranoside [gbiosciences.com]
- 2. Crystal structures of beta-galactosidase from Penicillium sp. and its complex with galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic behavior of microencapsulated beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. rcsb.org [rcsb.org]
- 6. Crystal Structure of Human β-Galactosidase: STRUCTURAL BASIS OF GM1 GANGLIOSIDOSIS AND MORQUIO B DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
